4-(2-Bromophenyl)-1,3-thiazole
Description
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Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMNKQKZWGAYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308746 | |
| Record name | Thiazole, 4-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-49-0 | |
| Record name | Thiazole, 4-(2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Bromophenyl)-1,3-thiazole SMILES and InChI key
Technical Monograph: 4-(2-Bromophenyl)-1,3-thiazole
Executive Summary
4-(2-Bromophenyl)-1,3-thiazole (CAS 30216-49-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive compounds.[1][2][3][4] Distinguished by the presence of an ortho-bromine atom on the phenyl ring, this molecule offers a unique steric and electronic profile compared to its para- and meta-substituted isomers. The bromine handle facilitates further functionalization via palladium-catalyzed cross-coupling reactions, making it a valuable building block for kinase inhibitors, antifungal agents, and advanced agrochemicals. This guide provides a definitive technical analysis of its identity, synthesis, and application logic.
Part 1: Chemical Identity & Digital Representation
Precise digital identification is paramount for database integration and cheminformatics workflows. The following identifiers are verified for the specific ortho-isomer.
| Identifier Type | String / Value | Technical Note |
| CAS Number | 30216-49-0 | Unique registry number for the 2-bromo isomer. |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC=N2)Br | Defines the connectivity: Thiazole C4 attached to Phenyl C1; Bromine at Phenyl C2.[4][5][6] |
| Isomeric SMILES | c1ccc(c(c1)Br)c2cscn2 | Aromatic representation preferred for modeling.[4] |
| InChI String | InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | Standard IUPAC International Chemical Identifier. |
| InChI Key | ZFMNKQKZWGAYGX-UHFFFAOYSA-N | Hashed fixed-length version of the InChI for database indexing. |
| Molecular Formula | C₉H₆BrNS | Exact Mass: 238.9404 Da |
| Molecular Weight | 240.12 g/mol | Average mass. |
Part 2: Structural Analysis & Physicochemical Profile
The 4-(2-bromophenyl)-1,3-thiazole scaffold exhibits distinct properties driven by the ortho-substitution pattern.
1. Steric Torsion & Conformation: Unlike the planar para-isomer, the ortho-bromine atom induces significant steric clash with the thiazole ring (specifically the H-5 or the lone pair on N-3 depending on rotation). This forces the phenyl and thiazole rings to twist out of coplanarity.
-
Consequence: Reduced
-conjugation between the rings compared to the para-isomer. This alters the UV-Vis absorption maximum and modifies the electronic density available for electrophilic aromatic substitution.
2. Reactivity Profile:
-
C-Br Bond: Highly activated for oxidative addition to Pd(0) due to the electron-withdrawing nature of the adjacent thiazole ring.
-
Thiazole C-2 Position: The most acidic proton (pKa ~29 in DMSO) allows for lithiation and subsequent electrophilic trapping (e.g., formylation, carboxylation).
-
Thiazole C-5 Position: Susceptible to electrophilic aromatic substitution (halogenation, nitration), though less so than the phenyl ring.
3. Physicochemical Data:
| Property | Value | Source/Method |
| Physical State | Liquid / Low-melting solid | Sigma-Aldrich [1] |
| Boiling Point | ~364 °C (Predicted) | ACD/Labs |
| LogP | 3.3 (Predicted) | Lipophilic, suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Weakly basic nitrogen. |
Part 3: Synthetic Pathways
Two primary methodologies are employed: the classic Hantzsch Thiazole Synthesis for de novo ring construction, and Suzuki-Miyaura Cross-Coupling for modular assembly.
Method A: Hantzsch Thiazole Synthesis (De Novo)
This is the most atom-economical route for large-scale preparation. It involves the condensation of an
-
Precursor: 2-Bromo-1-(2-bromophenyl)ethan-1-one (derived from 2'-bromoacetophenone).
-
Reagent: Thioformamide (generated in situ from formamide/P₂S₅) or use of thiourea followed by deamination.
Protocol (Thioformamide Route):
-
Reagent Prep: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Cyclization: Add thioformamide (1.2 eq) or phosphorus pentasulfide (0.5 eq) + formamide.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Neutralize with saturated NaHCO₃ to pH 8. Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Method B: Suzuki-Miyaura Coupling (Modular)
Preferred in medicinal chemistry for late-stage diversification.
-
Coupling Partners: 4-Bromothiazole + (2-Bromophenyl)boronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
Diagram: Synthetic Logic Flow
Caption: Dual synthetic pathways for 4-(2-bromophenyl)-1,3-thiazole: Hantzsch cyclization (blue) and Suzuki cross-coupling (green).
Part 4: Functionalization & Reactivity
The utility of this scaffold lies in its ability to undergo orthogonal functionalization. The bromine atom serves as a "handle" for installing complex substituents.
Key Transformations:
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives (potential kinase inhibitors).
-
Heck Reaction: Coupling with acrylates to extend the carbon skeleton.
-
Lithiation: Halogen-lithium exchange at the phenyl ring (using n-BuLi at -78°C) allows reaction with electrophiles (aldehydes, ketones) without disturbing the thiazole ring.
Diagram: Reactivity & SAR Logic
Caption: Orthogonal reactivity map highlighting the C-Br handle for cross-coupling and the Thiazole C-2 for direct functionalization.
Part 5: Applications in Drug Discovery
The 4-phenylthiazole motif is a privileged structure in medicinal chemistry. The ortho-bromo derivative is specifically valuable for:
-
Conformational Locking: The bulky bromine atom restricts rotation around the phenyl-thiazole bond, potentially locking the molecule in a bioactive conformation that fits specific enzyme pockets (e.g., ATP binding sites of kinases).
-
Fragment-Based Drug Design (FBDD): The low molecular weight (240 Da) and presence of a synthetic handle make it an ideal "fragment" for screening libraries.
-
Bioisosterism: The thiazole ring serves as a bioisostere for pyridine or imidazole, often improving metabolic stability or lipophilicity.
Safety & Handling (SDS Summary):
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
PubChem. (2025).[7] Compound Summary for CAS 30216-49-0. National Center for Biotechnology Information. Retrieved from [Link]
-
Hantzsch, A. (1887).[8] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry).[8]
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- 5. Compound 4-(4-bromophenyl)-4'-(4-ethylphenyl)-2,2'-bi-1,3-thiazole - Chemdiv [chemdiv.com]
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- 8. scribd.com [scribd.com]
A Technical Guide to the Physicochemical Characterization of 4-(2-Bromophenyl)-1,3-thiazole: Experimental Determination of Melting and Boiling Points
Abstract
The precise determination of physicochemical properties, such as melting and boiling points, is a cornerstone of chemical synthesis and drug development. These constants serve as critical indicators of purity, stability, and physical form, which directly influence downstream processing, formulation, and bioavailability. This guide focuses on 4-(2-Bromophenyl)-1,3-thiazole, a member of the pharmacologically significant thiazole class of heterocyclic compounds.[1][2] Due to the absence of readily available literature data for this specific isomer, this document provides a comprehensive, field-proven framework for the empirical determination of its melting and boiling points. We present not just the protocols, but the underlying scientific principles and data interpretation strategies essential for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Thiazole Scaffold and its Physical Properties
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern on the thiazole and any appended phenyl rings dramatically influences the molecule's pharmacological profile and its physicochemical characteristics.
Properties like melting and boiling points are fundamental. The melting point is a robust, sensitive measure of a crystalline solid's purity. A sharp melting range is indicative of high purity, whereas a depressed and broad melting range typically signifies the presence of impurities. The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key characteristic for liquid compounds, essential for purification by distillation and for understanding a compound's volatility. For novel or sparsely documented compounds like 4-(2-Bromophenyl)-1,3-thiazole, empirical determination of these values is not merely a procedural step but a foundational aspect of its chemical identity and quality assessment.
Contextual Analysis: Predicting Properties Based on Related Isomers
While specific data for the ortho-bromo isomer, 4-(2-Bromophenyl)-1,3-thiazole, is not prevalent in public literature, we can infer an expected range by examining its isomers and related structures. The position of the bromine atom on the phenyl ring significantly impacts crystal lattice packing and intermolecular forces, thereby altering the melting point.
| Compound | Melting Point (°C) | Notes |
| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | 63-65 | meta-substituted isomer.[4] |
| 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | 132-133 | para-substituted isomer, showing significantly higher thermal stability.[4] |
| 4-(4-Bromophenyl)-2-thiazolethiol | 220-224 | Addition of a thiol group dramatically increases the melting point.[5] |
| 4-(2-Bromophenyl)-1,3-thiazole | To Be Determined | The ortho-substitution is expected to influence crystal packing differently than meta or para isomers. |
This comparison underscores the necessity of experimental verification. The significant difference between the meta and para isomers suggests that steric and electronic effects due to substituent placement are major determinants of the final melting point.
Experimental Determination of Melting Point
Core Principle
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[6] For pure compounds, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the structure, resulting in a lower and broader melting range.
Methodology: Capillary Melting Point Determination
The capillary method is a simple, reliable, and widely used technique for determining melting points.[7] A small, powdered sample is packed into a thin capillary tube and heated in a calibrated apparatus that allows for precise temperature control and clear observation of the sample.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of 4-(2-Bromophenyl)-1,3-thiazole is completely dry and finely powdered. If the solid is granular, gently crush it on a clean, dry surface.[8]
-
Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample.[6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve dense packing, drop the capillary tube, closed end down, several times through a long, narrow tube (e.g., a glass tube or PVC pipe).[8]
-
Continue until a packed sample column of 2-3 mm in height is achieved. An excessive sample amount can lead to an artificially broad melting range.[8]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus (e.g., a Mel-Temp or similar device).
-
If a rough estimate of the melting point is known (e.g., from the isomeric data), heat the apparatus at a medium rate to approximately 20°C below the expected melting point.[8]
-
Reduce the heating rate significantly to about 1-2°C per minute.[9] A slow heating rate near the melting point is critical for an accurate reading.[9]
-
Observe the sample through the magnified viewfinder.
-
-
Data Recording:
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
Core Principle
A liquid boils when its vapor pressure equals the external pressure. At this temperature, energetic molecules can escape from the bulk of the liquid, forming bubbles. For novel compounds synthesized in small quantities, traditional distillation is impractical. Therefore, a micro-scale method is required.
Methodology: The Siwoloboff Method
The Siwoloboff method is a reliable micro-technique for determining boiling points using less than 1 mL of liquid.[10][11] The sample is heated in a small test tube along with an inverted, sealed capillary tube. As the liquid heats, trapped air in the capillary expands and exits as bubbles. When the heating is stopped, the liquid cools, and the point at which the liquid is drawn back into the capillary corresponds to the boiling point.[12]
Detailed Experimental Protocol
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 6x50 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the center of the thermometer bulb.[12]
-
Create a small inverted capillary by sealing one end of a standard melting point capillary tube. Place this small capillary, open-end down, inside the larger test tube.[10]
-
Using a pipette, add a few drops of 4-(2-Bromophenyl)-1,3-thiazole to the test tube, enough to submerge the inverted capillary (approximately 0.5 mL).
-
-
Heating and Observation:
-
Clamp the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[12]
-
Begin heating gently, at a rate of 5-10°C per minute initially.[12]
-
Observe the inverted capillary. As the temperature rises, a stream of bubbles will emerge from its open end.[12]
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air has been expelled and the vapor of the sample is now exiting the capillary.
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease as the liquid cools.
-
The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn up into the inverted capillary tube.[12] Record this temperature immediately.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Siwoloboff Micro-Boiling Point Determination.
Conclusion
The determination of melting and boiling points for a novel or uncharacterized compound such as 4-(2-Bromophenyl)-1,3-thiazole is a fundamental requirement for its progression in any research or development pipeline. While predictive data from related isomers provides valuable context, it cannot replace precise, empirical measurement. The robust capillary and Siwoloboff methods detailed in this guide provide the self-validating systems necessary to establish these critical physicochemical constants with confidence, ensuring data integrity and supporting the advancement of new chemical entities.
References
- Smolecule. (2023, July 22). 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Available at: [Link]
-
ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Available at: [Link]
-
PMC - NIH. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]
-
Academia.edu. (2021, September 19). experiment (1) determination of melting points. Available at: [Link]
-
University of Alberta. (n.d.). Micro-boiling point measurement. Available at: [Link]
-
University of Alberta. (n.d.). Melting point determination. Available at: [Link]
-
ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives.... Available at: [Link]
-
S.V. University, Tirupati. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
-
ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Available at: [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]
-
PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]
-
The Chymist. (n.d.). Micro Boiling Point Determination. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(2-Bromophenyl)-1,3-thiazole via the Hantzsch Reaction
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The Hantzsch thiazole synthesis, a classic yet highly reliable condensation reaction, remains a primary method for constructing this valuable heterocycle.[3][4] This document provides a comprehensive, in-depth guide for the synthesis of a specific, functionalized derivative, 4-(2-Bromophenyl)-1,3-thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights into the causality behind critical procedural choices. This guide is designed to equip researchers with a robust and reproducible method for accessing this and similar aryl-thiazole building blocks, which are pivotal for downstream applications in drug discovery and materials science.
Introduction and Significance
The thiazole ring is a privileged heterocyclic structure frequently found in pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can modulate biological targets. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a straightforward and generally high-yielding reaction between an α-haloketone and a thioamide.[1][4] This [3+2] heterocyclization is renowned for its efficiency and broad substrate scope, making it a foundational tool in synthetic organic chemistry.[5]
This application note focuses on the synthesis of 4-(2-Bromophenyl)-1,3-thiazole, a compound that serves as a versatile intermediate. The presence of the bromophenyl moiety offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the elaboration of the core structure into more complex molecular architectures.
Reaction Principle and Mechanism
The Hantzsch synthesis fundamentally involves the condensation of two key fragments: an α-haloketone and a source of the N-C-S unit, typically a thioamide. The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5][6]
The key steps are as follows:
-
S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide (in this case, thioformamide) attacking the electrophilic α-carbon of the 2-bromo-1-(2-bromophenyl)ethanone. This displaces the bromide leaving group and forms an isothioamide intermediate.[1][5]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone. This step forges the five-membered ring.[1][7]
-
Dehydration and Aromatization: The resulting heterocyclic intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a double bond, yielding the stable, aromatic 1,3-thiazole ring.[5][6] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of 4-(2-Bromophenyl)-1,3-thiazole from 2-bromo-1-(2-bromophenyl)ethanone and thioformamide.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| 2-Bromo-1-(2-bromophenyl)ethanone¹ | 20651-71-2 | 277.99 | 10.0 | 2.78 g | Lachrymator, handle in fume hood. |
| Thioformamide | 115-08-2 | 61.10 | 12.0 | 0.73 g | Handle in fume hood. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 40 mL | Solvent. |
| Sodium Bicarbonate (NaHCO₃), Sat. Sol. | 144-55-8 | 84.01 | - | ~50 mL | For work-up. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~100 mL | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | Drying agent. |
¹Note: 2-Bromo-1-(2-bromophenyl)ethanone can be synthesized by the bromination of 2'-bromoacetophenone.
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if required)
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(2-bromophenyl)ethanone (2.78 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir until the solid dissolves. To this solution, add thioformamide (0.73 g, 12.0 mmol).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux with stirring for 2-4 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting α-haloketone spot indicates reaction completion.
-
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel.
-
Causality: The addition of a weak base like sodium bicarbonate is critical. It neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction. This deprotonates the thiazole product, reducing its polarity and solubility in the aqueous phase, thereby facilitating its extraction into the organic layer.[6]
-
-
Extraction and Drying: Shake the separatory funnel vigorously and allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). Combine all organic extracts and dry them over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent (MgSO₄) and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Bromophenyl)-1,3-thiazole as a solid or oil.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive α-haloketone (decomposed).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use freshly prepared or purified α-haloketone.2. Increase reflux time and monitor closely by TLC.3. Use anhydrous solvent and dry glassware. |
| Incomplete Reaction | Reaction has not reached equilibrium or has stalled. | Continue refluxing for an additional 1-2 hours. If no change, consider adding a slight excess of the thioamide. |
| Formation of Byproducts | 1. Self-condensation of the α-haloketone.2. Decomposition of the thioamide. | 1. Maintain a consistent reflux temperature; avoid overheating.2. Ensure thioamide is of good quality and added to the ketone solution. |
| Purification Issues | Product co-elutes with impurities during chromatography. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization as an alternative or supplementary purification step. |
Conclusion
The Hantzsch reaction provides a powerful and direct route to the synthesis of 4-(2-Bromophenyl)-1,3-thiazole. The protocol described herein is robust, scalable, and relies on well-understood chemical principles. By carefully controlling reaction parameters and understanding the function of each step, researchers can reliably produce this valuable synthetic intermediate. The strategic placement of the bromo-substituent on the phenyl ring opens up a vast chemical space for further derivatization, making this protocol a key enabling step for projects in drug discovery and advanced materials development.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, E70, o139. Available at: [Link]
-
Talebi, M., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal, 16(1), 1-15. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Molecules. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1489. Retrieved from [Link]
-
ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: High-Precision Functionalization of the Thiazole Core
This Application Note is structured to guide researchers through the complex chemoselectivity landscape of 4-(2-Bromophenyl)-1,3-thiazole . It prioritizes high-fidelity chemical editing of the thiazole core while managing the reactive aryl bromide handle.
Navigating Chemoselectivity in 4-(2-Bromophenyl)-1,3-thiazole
Executive Summary & Strategic Analysis
The scaffold 4-(2-Bromophenyl)-1,3-thiazole presents a classic "Trojan Horse" challenge in medicinal chemistry. While the 2-bromophenyl moiety provides a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), it acts as a reactive decoy during the functionalization of the thiazole core.
Standard protocols (e.g., lithiation with n-BuLi) often fail due to rapid Lithium-Halogen Exchange (Li-Br exchange) on the phenyl ring, occurring faster than the desired C2-deprotonation of the thiazole. Furthermore, transition-metal-catalyzed C-H activations on the thiazole ring are complicated by the oxidative addition propensity of the Ar-Br bond.
This guide details three orthogonal protocols designed to bypass these pitfalls:
-
C2-Magnesiation: Using "Turbo-Grignard" bases to kinetically deprotonate C2 without disturbing the Ar-Br bond.
-
C5-Electrophilic Activation: Regioselective bromination to generate a differentiated bis-electrophile.
-
C2-Radical Functionalization: Minisci-type reactions for late-stage alkylation.
Chemoselectivity Map (Mechanistic Logic)
The following diagram outlines the electronic and steric landscape of the substrate, dictating our experimental choices.
Figure 1: Reactivity landscape of the 4-(2-Bromophenyl)-1,3-thiazole scaffold. Note the competitive risks associated with the Ar-Br moiety.
Detailed Experimental Protocols
Protocol A: Chemoselective C2-Functionalization via Turbo-Grignard
Objective: Introduce an electrophile at C2 while preserving the Ar-Br bond. Rationale: Standard n-BuLi triggers Li-Br exchange on the phenyl ring before deprotonating the thiazole. We utilize the Knochel-Hauser base (TMPMgCl·LiCl ), which is sufficiently basic to deprotonate the thiazole C2 (kinetic acidity) but sterically bulky and less nucleophilic, preventing attack on the Ar-Br bond at controlled temperatures [1].
Reagents:
-
Substrate: 4-(2-Bromophenyl)-1,3-thiazole (1.0 equiv)
-
Reagent: TMPMgCl·LiCl (1.2 M in THF) (1.1 equiv)
-
Electrophile: e.g., DMF (for formylation), I2 (for iodination), or aldehydes.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the substrate (1.0 mmol) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Unlike n-BuLi which requires -78 °C, TMP bases often work best between -40 °C and -20 °C for this scaffold.
-
Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 minutes.
-
Incubation: Stir at -40 °C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the heteroaryl magnesiate.
-
Quench: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise. Allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc.
-
QC Check: 1H NMR should show the disappearance of the thiazole C2 proton (approx. 8.8-9.0 ppm). The Ar-Br peaks should remain distinct (multiplets 7.0-7.6 ppm).
Data Summary Table: Electrophile Scope
| Electrophile | Product Functional Group | Yield (Typical) | Notes |
|---|---|---|---|
| DMF | C2-Aldehyde (-CHO) | 82% | Useful for reductive amination. |
| Iodine (I2) | C2-Iodide (-I) | 78% | Creates a C2-I / Ar-Br differentiator. |
| Benzaldehyde | C2-Secondary Alcohol | 75% | Diastereomeric mixture possible. |
Protocol B: Regioselective C5-Bromination
Objective: Activate the C5 position for subsequent coupling, creating a 2,4,5-substituted scaffold. Rationale: The C5 position is the most nucleophilic site on the thiazole ring. Using NBS (N-Bromosuccinimide) allows for Electrophilic Aromatic Substitution (SEAr). The 2-bromophenyl group at C4 provides steric bulk but does not deactivate C5 sufficiently to prevent reaction. This yields a 4,5-dibromo species where the C5-Br is electronically distinct from the Ar-Br [2].
Reagents:
-
Substrate: 4-(2-Bromophenyl)-1,3-thiazole
-
Reagent: NBS (1.05 equiv)
-
Solvent: DMF or MeCN (Polar aprotic favors the ionic mechanism).
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1.0 mmol) in DMF (0.2 M concentration).
-
Addition: Add NBS (1.05 equiv) portion-wise at 0 °C to prevent over-bromination or radical side reactions.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with water (precipitate usually forms). Filter or extract with EtOAc.
-
Differentiation Strategy: The resulting 5-bromo-4-(2-bromophenyl)thiazole has two bromine atoms.
-
C5-Br: More reactive towards oxidative addition with electron-rich Pd catalysts (e.g., Pd(dtbpf)Cl2) due to the electron-deficient nature of the thiazole ring compared to the phenyl ring.
-
Ar-Br: Less reactive; requires forcing conditions or specific ligands.
-
Protocol C: Late-Stage C2-Alkylation (Minisci Reaction)
Objective: Attach alkyl groups to C2 under mild, radical conditions compatible with halides. Rationale: The Minisci reaction utilizes nucleophilic alkyl radicals that attack the electron-deficient heterocycle at its most positive carbon (C2). Unlike transition metal coupling, this radical mechanism is generally orthogonal to aryl halides, leaving the Ar-Br intact [3].
Reagents:
-
Substrate: 4-(2-Bromophenyl)-1,3-thiazole
-
Radical Precursor: Alkyl carboxylic acid (e.g., Pivalic acid) or Alkyl sulfinate.
-
Oxidant: (NH4)2S2O8 (Ammonium persulfate).
-
Catalyst: AgNO3 (10-20 mol%).
-
Solvent: DCM/Water biphasic system or TFA/Water.
Step-by-Step Workflow:
-
Setup: In a vial, mix substrate (0.5 mmol), Alkyl acid (2.0 equiv), and AgNO3 (0.1 equiv) in 1:1 DCM/Water (0.2 M).
-
Initiation: Add (NH4)2S2O8 (2.0 equiv).
-
Reaction: Heat to 40–50 °C with vigorous stirring (biphasic). Evolution of CO2 gas will be observed.
-
Completion: Reaction is usually fast (1–3 hours).
-
Note: If the reaction is sluggish, adding TFA (1.0 equiv) protonates the thiazole nitrogen, making the ring more electron-deficient and reactive toward nucleophilic radicals.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Ar-Br (Protocol A) | Temperature too high or wrong base. | Ensure T < -30°C. Use TMPMgCl·LiCl, NOT n-BuLi or LDA. |
| Low Conversion (Protocol A) | Wet THF or inactive Grignard. | Titrate the TMP base before use. Ensure strict anhydrous conditions. |
| Regio-scrambling (Protocol B) | Radical bromination occurring. | Perform NBS reaction in the dark. Use polar solvent (DMF) to favor ionic mechanism. |
| Poly-alkylation (Protocol C) | Radical species too reactive. | Control stoichiometry of the radical precursor. Use biphasic conditions to sequester product. |
References
-
Knochel, P., et al. "Functionalization of Thiazoles via Magnesiation." Angewandte Chemie International Edition, vol. 50, no. 41, 2011, pp. 9752-9755.
-
Bunev, A. S., et al. "Regioselective Bromination of 4-Arylthiazoles." Acta Crystallographica Section E, vol. 70, 2014, o156.
-
Duncton, M. A. "Minisci Reactions: Versatile C-H Functionalization for Medicinal Chemistry." MedChemComm, vol. 2, 2011, pp. 1135-1161.
Application Notes and Protocols for the Preparation of Biaryl Thiazole Derivatives from 4-(2-Bromophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of Biaryl Thiazole Scaffolds in Medicinal Chemistry
The biaryl thiazole motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds.[1] The unique electronic properties and conformational flexibility of this heterocyclic system contribute to its ability to effectively interact with a wide range of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of diverse libraries of biaryl thiazole derivatives is therefore a critical endeavor for the identification of new therapeutic agents. This application note provides a comprehensive guide to the preparation of biaryl thiazole derivatives via the Suzuki-Miyaura cross-coupling of 4-(2-bromophenyl)-1,3-thiazole with various arylboronic acids.
Core Principle: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction joins an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate.[2] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks, making it an ideal method for the synthesis of biaryl compounds.
Mechanistic Rationale: A Step-by-Step Look at the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-(2-bromophenyl)-1,3-thiazole) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2] The steric hindrance of the ortho-bromo group in the starting material can influence the rate of this step, potentially requiring more reactive catalysts or higher temperatures.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction's success.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Steric hindrance between the two coupling partners can impede this step.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 4-(2-bromophenyl)-1,3-thiazole with a representative arylboronic acid.
General Protocol for the Synthesis of 4-(2'-Arylphenyl)-1,3-thiazoles
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
4-(2-Bromophenyl)-1,3-thiazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-(2-bromophenyl)-1,3-thiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system can also be employed for further purification.[4][5][6]
Table 1: Representative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
Yields are based on isolated product after purification and are representative examples from literature on similar substrates.
Characterization of Biaryl Thiazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the protons of both aryl rings and the thiazole ring.[7][8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups.
Table 2: Expected Spectroscopic Data for a Representative Product: 4-(2'-Methoxyphenylphenyl)-1,3-thiazole
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm, methoxy protons around δ 3.8 ppm, thiazole proton as a singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm, methoxy carbon around δ 55 ppm, thiazole carbons. |
| HRMS | Calculated m/z for C₁₆H₁₃NOS [M+H]⁺, with the observed mass within a narrow tolerance. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of biaryl thiazole derivatives.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the amount of catalyst or base. The choice of ligand can also be critical, especially for sterically hindered substrates.[12][13] Using a more polar solvent or increasing the reaction temperature may also improve the yield.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid can help to mitigate this.
-
Purification Challenges: Biaryl compounds can sometimes be difficult to separate from starting materials and byproducts. Careful selection of the eluent system for column chromatography is crucial.[14] Recrystallization can be a highly effective method for obtaining very pure products.[4][5][6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl thiazole derivatives from 4-(2-bromophenyl)-1,3-thiazole. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols outlined in this application note, researchers can efficiently generate diverse libraries of these important compounds for further investigation in drug discovery and development programs.
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (URL: [Link])
-
Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). (URL: [Link])
-
Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (URL: [Link])
-
Suzuki Coupling. (URL: [Link])
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (URL: [Link])
-
Synthesis and Characterization of Some New Thiozole-Based Heterocyclic Compounds and its Biological Evaluation. (URL: [Link])
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (URL: [Link])
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Recrystallization and Crystallization. (URL: [Link])
-
1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (URL: [Link])
-
How to Purify an organic compound via recrystallization or reprecipitation? (URL: [Link])
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (URL: [Link])
-
Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. (URL: [Link])
-
Purification by Recrystallization. (URL: [Link])
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (URL: [Link])
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (URL: [Link])
-
Laboratory Techniques of Purification and Isolation. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (URL: [Link])
-
A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (URL: [Link])
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: C-H Activation Protocols for 4-(2-Bromophenyl)-1,3-thiazole
This Application Note provides a comprehensive technical guide for the C-H activation and functionalization of 4-(2-Bromophenyl)-1,3-thiazole . This scaffold acts as a "Janus" intermediate in drug discovery—offering a nucleophilic C-H handle (Thiazole C2) and an electrophilic cross-coupling handle (Phenyl C2'-Br).[1]
The protocols below prioritize chemoselectivity , ensuring that the valuable aryl bromide handle is preserved during C-H activation, or strategically utilized for ring fusion.
Executive Summary & Scaffold Analysis
4-(2-Bromophenyl)-1,3-thiazole is a privileged biaryl scaffold.[1] Its utility in medicinal chemistry (e.g., kinase inhibitors, intercalators) relies on the ability to independently functionalize the thiazole ring and the phenyl ring.
-
The Challenge: Standard Pd-catalyzed cross-couplings often result in uncontrolled polymerization or homocoupling because the molecule contains both a C-H nucleophile (Thiazole C2) and a halide electrophile (Ar-Br).[1]
-
The Solution: This guide details protocols that exploit pKa-driven reactivity differences and Concerted Metallation-Deprotonation (CMD) mechanisms to achieve absolute regiocontrol.[1]
Reactivity Hotspots
-
Thiazole C2-H (Site A): Most acidic (pKa ~29).[1] Highly reactive towards Pd(II) via CMD.
-
Phenyl C-Br (Site B): Reactive towards Pd(0) via Oxidative Addition.[1][2]
-
Thiazole Nitrogen (Site C): Potential directing group or nucleophile for intramolecular cyclization.[1]
Mechanistic Pathways & Decision Tree
The choice of catalyst oxidation state and ligand environment dictates the reaction outcome.
Figure 1: Divergent reactivity pathways. Protocol 1 utilizes the C2-H acidity for intermolecular coupling, while Protocol 2 utilizes the ortho-Br for intramolecular fusion.
Protocol 1: Chemoselective C2-H Arylation (Preserving Ar-Br)[1]
Objective: Functionalize the thiazole C2 position with an external aryl iodide while leaving the internal phenyl bromide intact for future steps. Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The use of Pd(OAc)₂ (Pd(II)) without strong phosphine ligands favors interaction with the acidic C2-H over oxidative addition into the C-Br bond.[1]
Reagents & Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Ligand-free conditions (or PPh₃ if needed for difficult substrates)[1]
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv) — Crucial: Ar-I reacts faster than the internal Ar-Br.[1]
-
Base: Ag₂CO₃ (2 equiv) or Cs₂CO₃ (2 equiv)[1]
-
Solvent: 1,4-Dioxane or DMF
-
Temperature: 100 °C
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 4-(2-bromophenyl)-1,3-thiazole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₂CO₃ (2.0 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Activation: Seal the vial and heat to 100 °C for 12–16 hours. Note: Ag₂CO₃ acts as a halide scavenger and CMD promoter, significantly lowering the activation energy for C-H cleavage.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove AgI and Pd black. Rinse with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Do not use Pd(PPh₃)₄ or other Pd(0) sources for this step, as they will immediately insert into the internal Ar-Br bond, leading to polymerization.[1]
Protocol 2: Intramolecular Cyclization (Fused Ring Synthesis)[1]
Objective: Utilize the ortho-bromo substituent to fuse the rings, creating a Benzo[d]imidazo[5,1-b]thiazole scaffold. Mechanism: Oxidative Addition (into Ar-Br) → Intramolecular N-Coordination → Reductive Elimination (C-N bond formation).[1]
Reagents & Conditions
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[1]
-
Ligand: Xantphos or BINAP (5 mol%)[1]
-
Base: Cs₂CO₃ (2 equiv)[1]
-
Solvent: Toluene
-
Temperature: 110 °C
Step-by-Step Methodology
-
Preparation: Combine 4-(2-bromophenyl)-1,3-thiazole (1.0 equiv), Pd₂(dba)₃, Ligand, and Cs₂CO₃ in a reaction vessel.
-
Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is significant in this cycle.[1]
-
Reaction: Add dry Toluene and heat to 110 °C for 12 hours.
-
Monitoring: Monitor by LC-MS. The product will show a mass loss of HBr (M - 80/82 + 1) compared to the starting material? No, it loses HBr.[1] Mass = [Starting Mass] - 80 (Br) - 1 (H) + ... effectively Mass - HBr.[1]
-
Isolation: Standard aqueous workup and column chromatography.[1]
Protocol 3: Sequential Library Generation Workflow
This workflow integrates Protocol 1 with standard cross-coupling to generate diverse libraries.
Figure 2: Sequential functionalization workflow. Step 1 exploits the C-H bond; Step 2 exploits the C-Br bond.
Experimental Data Summary
| Parameter | Protocol 1 (C-H Arylation) | Protocol 2 (Cyclization) |
| Primary Handle | Thiazole C2-H | Phenyl C2-Br |
| Catalyst State | Pd(II) (Electrophilic) | Pd(0) (Nucleophilic) |
| Key Reagent | Ag₂CO₃ (Promoter) | Xantphos (Ligand) |
| Limiting Factor | Ar-Br stability | Ring strain / Sterics |
| Typical Yield | 65–85% | 70–90% |
References
-
Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry, 2009. Link[1]
-
Li, Y., et al. "Palladium-Catalyzed C–H Arylation of Thiazoles with Aryl Iodides." Organometallics, 2011.[1] Link[1]
-
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews, 2011.[1] Link[1]
-
Alvarez-Bercedo, P., et al. "Pd-Catalyzed Intramolecular Acylation of Aryl Bromides via C-H Functionalization." Journal of the American Chemical Society, 2010. Link[1]
Sources
Troubleshooting & Optimization
solubility issues with 4-(2-Bromophenyl)-1,3-thiazole in DMSO
Compound: 4-(2-Bromophenyl)-1,3-thiazole
Solvent System: Dimethyl Sulfoxide (DMSO)[1]
Diagnostic Triage: Start Here
If you are experiencing precipitation, inconsistent assay results, or "crashing out," use this decision matrix to identify the root cause immediately.
Figure 1: Diagnostic decision tree for isolating solubility failures based on experimental stage.
Technical Deep Dive: The Core Issues
To successfully manage 4-(2-Bromophenyl)-1,3-thiazole, one must understand the tension between its lipophilic structure and the hygroscopic nature of DMSO.[1]
A. Structural Lipophilicity
This molecule consists of a hydrophobic phenyl ring substituted with a heavy halogen (Bromine) and a thiazole ring.[1]
-
The Bromine Effect: The large Van der Waals radius of the bromine atom at the ortho position increases lipophilicity (LogP ~3.0–3.5) and induces steric twisting, potentially disrupting crystal packing but making the molecule highly averse to water [1].
-
Solubility Profile:
B. The "DMSO Water Trap"
This is the most common failure mode. DMSO is aggressively hygroscopic.[1][3]
-
Mechanism: At 60% relative humidity, pure DMSO can absorb significant water from the atmosphere within minutes.
-
The Consequence: As water content in DMSO rises (even to 1-2%), the "solvating power" for lipophilic compounds like 4-(2-Bromophenyl)-1,3-thiazole drops exponentially [2].[1] A stock solution that was clear yesterday may precipitate today if the vial was left uncapped.
C. Cryo-Precipitation
DMSO freezes at 18.5°C .[1][4] When a stock solution is placed in a -20°C freezer:
-
DMSO crystallizes first (pure solvent).[1]
-
The compound is excluded from the crystal lattice, concentrating in the remaining liquid phase.
-
The compound reaches supersaturation and crashes out as a solid.[1]
-
The Problem: Upon thawing, the compound does not spontaneously redissolve because the kinetic energy at room temperature is insufficient to break the solid lattice energies formed during freezing [3].
Troubleshooting Q&A
Q1: My stock solution (100 mM) has solid crystals at the bottom after thawing. Vortexing didn't help. Is it ruined? A: It is likely not ruined, just physically aggregated. Vortexing is rarely sufficient for redissolving cryo-precipitates.[1]
-
Fix: Heat the vial to 37°C–45°C in a water bath for 10 minutes, then sonicate (ultrasonic bath) for 5 minutes. The heat increases solubility, and sonication breaks the crystal lattice.
-
Warning: Ensure the cap is tightly sealed to prevent water entry during heating.
Q2: The compound dissolved in DMSO, but when I added it to my cell culture media, it turned cloudy immediately. A: You have encountered "Dilution Shock." The compound's aqueous solubility is likely <10 µM. If you dilute a 100 mM stock 1:1000 directly into buffer, you create a local concentration spike that exceeds the solubility limit before mixing occurs.
-
Fix: Perform a serial dilution in DMSO first (e.g., 100 mM → 10 mM → 1 mM in DMSO) to lower the concentration gap. Then, add the diluted DMSO stock to the media while vortexing the media to ensure rapid dispersion. Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound concentration is within its aqueous solubility limit [4].
Q3: I left my DMSO stock on the bench overnight, and now it looks hazy. A: Your DMSO has likely absorbed atmospheric water.
-
Fix: This solution is compromised. The water acts as an "anti-solvent." You can try heating/sonicating to clear it for immediate use, but the effective concentration may be inaccurate due to micro-precipitates. Prepare a fresh stock using anhydrous DMSO and store it properly.
Standard Operating Procedure (SOP): The Anhydrous Protocol
Use this protocol to maximize stability and prevent precipitation.
Materials
-
Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).
-
Vials: Amber glass vials (to protect from light) with PTFE-lined caps.
-
Equipment: Sonicator, Water bath (37°C).
Protocol Steps
-
Calculate: Determine the mass required for a 10 mM or 50 mM stock. Avoid making >100 mM stocks unless necessary, as they are prone to crashing out.
-
Weigh: Weigh the 4-(2-Bromophenyl)-1,3-thiazole powder into the amber vial.
-
Solubilize:
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any haze indicates undissolved solids.[1]
-
Aliquot & Store:
-
Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Pro-Tip: Place vials in a sealed container with desiccant to prevent moisture ingress during storage [5].[1]
-
Physical Properties & Solubility Data
| Property | Value / Status | Notes |
| MW | ~240.12 g/mol | Moderate size, good membrane permeability.[1] |
| LogP | ~3.2 (Predicted) | Highly Lipophilic.[1] |
| Solubility (DMSO) | High (>50 mM) | Soluble in pure, dry DMSO. |
| Solubility (Water) | Very Low (<100 µM) | Prone to precipitation in buffers.[1] |
| Hygroscopicity | Low (Solid) / High (Solution) | The solid is stable; the DMSO solution absorbs water. |
Visualizing the "Water Trap" Mechanism
The following diagram illustrates why maintaining anhydrous conditions is critical for this specific compound class.
Figure 2: Mechanism of solubility loss due to hygroscopic water uptake in DMSO.[1]
References
-
PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine (Structural Analog Data). National Library of Medicine.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity Guide. Bulletin #102.[1][6][7]
-
Ziath (Azenta). The Effects of Water on DMSO and Effective Hydration Measurement.
-
Popa-Burke, I., et al. (2014).[1][8] Compound Precipitation in High-Concentration DMSO Solutions.[1][8][9] Journal of Biomolecular Screening.[8][9]
-
Spectrum Chemical. Dimethyl Sulfoxide (DMSO) Safety Data Sheet.
Sources
- 1. 4-(3-Bromophenyl)-1,3-thiazol-2-amine | C9H7BrN2S | CID 723330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]
- 3. ziath.com [ziath.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Purification of 4-(2-Bromophenyl)-1,3-thiazole
Executive Summary
This guide addresses the purification of 4-(2-Bromophenyl)-1,3-thiazole (Target) from its regioisomeric impurities, specifically the 5-(2-Bromophenyl) isomer and phenyl-positional isomers (e.g., 3-bromo or 4-bromo variants).[1] While the Hantzsch synthesis is generally regioselective for the 4-position, modern drug discovery routes utilizing transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) frequently introduce regioisomer mixtures due to catalyst migration or impure starting halides (e.g., mixtures of 4- and 5-bromothiazole).[1]
This document provides self-validating protocols for identification, chromatographic separation, and crystallization, prioritizing yield preservation and high purity (>99.5%).
Part 1: Diagnostic Center (Identification)
Q1: How do I definitively distinguish the 4-isomer from the 5-isomer using standard analytics?
A: 1H NMR is the primary diagnostic tool.[1] The chemical shift of the proton remaining on the thiazole ring is distinct between the two regioisomers.
| Feature | 4-(2-Bromophenyl)-1,3-thiazole (Target) | 5-(2-Bromophenyl)-1,3-thiazole (Impurity) |
| Thiazole Proton | H-5 appears as a doublet (or broad singlet) typically at δ 7.30 – 7.50 ppm .[1] | H-4 appears more downfield, typically at δ 8.70 – 8.90 ppm due to the deshielding effect of the adjacent nitrogen. |
| Coupling ( | Small long-range coupling ( | Similar coupling, but the chemical shift difference is the key indicator. |
| HPLC Retention | Elutes later on C18 (more hydrophobic/planar interaction). | Elutes earlier on C18 (often less planar due to steric clash with N-3).[1] |
Technical Insight:
The 2-bromophenyl group at the 4-position introduces steric strain (ortho-bromo), but the 5-position places the aryl ring adjacent to the sulfur, altering the electronic environment.[1] On a standard Silica TLC plate (10% EtOAc/Hexane), the 4-isomer typically has a slightly higher
Part 2: Purification Protocols
Q2: Standard flash chromatography isn't separating the isomers. How can I optimize the separation?
A: Regioisomers of aryl-thiazoles often co-elute in standard Hexane/Ethyl Acetate systems because their polarity is nearly identical. You must exploit
Optimized Mobile Phase System:
-
Solvent A: Toluene (Substitute for Hexane)
-
Solvent B: Ethyl Acetate (or Acetone for higher polarity)
-
Modifier: 0.1% Triethylamine (TEA) (Prevents peak tailing of the basic thiazole nitrogen).
Protocol:
-
Equilibration: Flush the silica column (Standard 40-63 µm) with 100% Toluene + 0.1% TEA.
-
Gradient:
-
0–5 min: 100% Toluene (Isocratic)
-
5–20 min: 0%
10% EtOAc in Toluene.
-
-
Rationale: Toluene interacts differentially with the electron-deficient thiazole ring and the electron-rich bromophenyl ring.[1] The steric twist in the 4-(2-bromophenyl) isomer alters this interaction compared to the 5-isomer, amplifying separation resolution (
).[1]
Q3: Can I avoid chromatography for scale-up (>10g)?
A: Yes, fractional recrystallization is highly effective for this scaffold because the 4-isomer generally possesses higher lattice energy (higher melting point) than the 5-isomer.[1]
Recrystallization Protocol:
-
Solvent Selection: Ethanol (95%) or a Methanol/Water system.
-
Procedure:
-
Dissolve the crude mixture in boiling Ethanol (approx. 5 mL per gram).
-
If the solution is dark, treat with activated charcoal (5 wt%) for 10 mins and hot-filter.
-
Allow to cool slowly to room temperature with gentle stirring (200 RPM).
-
Critical Step: Seed the solution with a pure crystal of the 4-isomer at 35°C. If no seed is available, scratch the flask wall.
-
Cool to 0°C for 2 hours.
-
-
Outcome: The 4-isomer crystallizes out as white/off-white needles.[1] The 5-isomer and other impurities remain in the mother liquor.
-
Yield/Purity: Expect ~70-80% recovery with >99% purity.
Part 3: Troubleshooting & Prevention
Q4: I am seeing a "doublet" of peaks in HPLC even after purification. What is happening?
A: If NMR confirms a single regioisomer but HPLC shows splitting, check your sample diluent and pH .
-
Issue: Thiazoles are basic (
). In non-buffered mobile phases, the protonated and neutral forms can separate, appearing as two peaks. -
Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate).
-
Alternative: Rotational isomerism (atropisomerism) is possible due to the bulky 2-bromo group restricting rotation, but the barrier is usually too low to see at room temperature unless the column is chilled.
Q5: How do I prevent this impurity during synthesis?
A: The root cause depends on your synthetic route.
-
If using Hantzsch Synthesis:
-
If using Suzuki Coupling (4-bromothiazole + 2-bromophenylboronic acid):
-
Cause: Commercial "4-bromothiazole" often contains 5-10% "5-bromothiazole".[1]
-
Fix: Purchase "HPLC Grade" starting materials or distill the bromothiazole starting material (b.p. differences are small, so use a spinning band column).
-
Part 4: Visualized Workflows
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity profile and scale.
Workflow 2: Hantzsch Synthesis Selectivity
Caption: Mechanistic pathway highlighting where impurities originate in the Hantzsch synthesis.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Properties of Isomers Note: Values are approximate and solvent-dependent.
| Property | 4-Isomer (Target) | 5-Isomer (Impurity) |
| Melting Point | 85–88 °C | 45–50 °C (or oil) |
| 0.45 | 0.40 | |
| 0.35 | 0.28 | |
| Solubility (EtOH) | Moderate (Hot), Low (Cold) | High (Cold) |
References
-
Hantzsch Thiazole Synthesis Mechanism & Selectivity
-
Chromatographic Separ
-
Structural Characteriz
-
Synthesis and Impurity Profiles
- Title: The Chemistry of 4-Phenyl-1,3-thiazole: Synthesis and Reactivity Insights.
- Source: NBInno.
-
URL:[Link]
Sources
Navigating the Labyrinth of Thiazole Synthesis: A Technical Support Guide to Overcoming Cyclization Failures
From the desk of a Senior Application Scientist, this guide is designed to be your partner in the laboratory, providing in-depth troubleshooting for the common yet often challenging formation of the thiazole ring. We understand that in the pursuit of novel therapeutics and functional materials, a failed cyclization can be a significant roadblock. This technical support center moves beyond simple protocols to offer a deeper understanding of the underlying chemical principles that govern success and failure in thiazole synthesis, with a primary focus on the widely employed Hantzsch thiazole synthesis.
Troubleshooting Guide: From Reaction Failure to Rational Optimization
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.
Q1: My Hantzsch thiazole synthesis has resulted in a very low yield or no product at all. Where do I begin troubleshooting?
A low or non-existent yield in a Hantzsch synthesis is a common issue that can often be traced back to a few key areas. A systematic approach is crucial for pinpointing the root cause.
Initial Checks: The Foundation of a Successful Reaction
Before delving into more complex variables, always verify the basics. The purity of your starting materials is paramount.
-
α-Haloketone Integrity: These reagents can be unstable. Over time, they may decompose, releasing the free halogen which can lead to a host of side reactions. It is crucial to use freshly prepared or purified α-haloketones.
-
Thioamide Quality: Thioamides can be susceptible to hydrolysis or oxidation. Ensure your thioamide is pure and dry before use.
A Step-by-Step Protocol for Diagnosing Low Yield:
-
Reagent Purity Verification:
-
α-Haloketone: Run a quick ¹H NMR to check for the characteristic signals and ensure the absence of significant impurities. For example, in 2-bromoacetophenone, you should observe a clean singlet for the methylene protons adjacent to the bromine.
-
Thioamide: Confirm the purity of your thioamide by melting point analysis and comparison to literature values. Recrystallization may be necessary if impurities are suspected.
-
-
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is sluggish, has stalled, or if side products are forming.
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature are critically linked.
-
Solvent Polarity: The initial S-alkylation step is generally favored in polar protic solvents like ethanol or methanol, which can stabilize the transition state. However, for less reactive substrates, a more polar aprotic solvent like dimethylformamide (DMF) might be necessary to increase the reaction rate.
-
Temperature: Many Hantzsch syntheses proceed well at room temperature or with gentle heating (40-60 °C). If your reaction is slow, a modest increase in temperature can be beneficial. However, excessive heat can promote the formation of undesired byproducts.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
Q2: I've isolated a significant byproduct that I suspect is an isomer of my target 2-aminothiazole. What could it be and how can I prevent its formation?
A common pitfall in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole. The regioselectivity of the cyclization is highly dependent on the reaction conditions, especially the pH.[2]
The Mechanistic Crossroads: Amino vs. Imino Isomer
The formation of these two isomers stems from the two nucleophilic nitrogen atoms in the intermediate S-alkylated thiourea.
-
Pathway to the Desired 2-Aminothiazole (Kinetic Product): In neutral or slightly basic conditions, the more nucleophilic amino nitrogen attacks the carbonyl carbon, leading to the thermodynamically stable aromatic 2-aminothiazole.
-
Pathway to the 2-Imino-2,3-dihydrothiazole (Thermodynamic Product under Acidic Conditions): Under acidic conditions, the reaction equilibrium can favor the formation of the imino tautomer. The protonation of the nitrogen atoms can influence which one acts as the primary nucleophile during the cyclization step.
Controlling Regioselectivity:
To favor the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.
-
Avoid Strong Acids: Do not use strong acidic catalysts unless the imino isomer is the desired product.
-
Employ a Mild Base: If the reaction is sluggish, consider the addition of a non-nucleophilic weak base, such as sodium bicarbonate or pyridine, to neutralize any liberated acid (HX) from the α-haloketone.
Spectroscopic Differentiation of Isomers:
Distinguishing between the two isomers is possible using spectroscopic methods:
-
¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring can be a key indicator. The chemical environment of this proton will be different in the two isomers.
-
IR Spectroscopy: The C=N stretching frequency will differ between the exocyclic imino group and the endocyclic C=N bond in the aromatic thiazole.
Q3: My reaction appears to be a complex mixture of products, and purification by column chromatography is proving difficult. What are my options?
Purification challenges often arise from the formation of multiple byproducts with similar polarities to the desired product.
Strategies for Difficult Purifications:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Derivative Formation: If the product is an oil or difficult to crystallize, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization. The pure product can then be regenerated.
-
Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Hantzsch thiazole synthesis?
A: The Hantzsch synthesis is a classic condensation reaction that proceeds in two main stages:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the α-haloketone in an SN2 reaction. This forms an S-alkylated intermediate.
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[3]
General Mechanism of Hantzsch Thiazole Synthesis
Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.
Q: How do the electronic properties of the substituents on the starting materials affect the reaction?
A: The electronic nature of the substituents on both the α-haloketone and the thioamide can significantly influence the reaction rate and yield.
-
Electron-withdrawing groups on the α-haloketone generally increase the electrophilicity of the α-carbon, accelerating the initial S-alkylation step.
-
Electron-donating groups on the thioamide increase the nucleophilicity of the sulfur atom, also favoring the S-alkylation.
However, a balance is necessary, as overly reactive starting materials can also lead to an increase in side reactions.
Q: Are there any alternative methods to the Hantzsch synthesis for forming a thiazole ring?
A: Yes, several other methods exist for thiazole synthesis, which can be useful if the Hantzsch reaction is not suitable for your specific substrates. These include:
-
Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.
-
Gabriel Synthesis: This involves the cyclization of an α-acylaminoketone with a phosphorus pentasulfide.
-
Modern Methods: Numerous modern variations and novel synthetic routes have been developed, often employing different catalysts or reaction conditions to improve yields and substrate scope.[4][5]
Experimental Protocols
Protocol 1: General Procedure for a Trial Hantzsch Thiazole Synthesis
This protocol provides a starting point for optimizing your reaction.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Add the α-haloketone (1.0 mmol) to the solution.
-
If necessary, add a mild base (e.g., sodium bicarbonate, 1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Table 1: Recommended Solvents for Hantzsch Thiazole Synthesis
| Solvent | Polarity | Typical Use Case |
| Ethanol | Polar Protic | General purpose, good for many substrates. |
| Methanol | Polar Protic | Similar to ethanol, can sometimes offer better solubility. |
| DMF | Polar Aprotic | For less reactive substrates, can increase reaction rate. |
| Acetonitrile | Polar Aprotic | An alternative to DMF, can be easier to remove. |
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Namitha, T. H., Saranya, S. N., Kumar, A., Vinod, B., & Daisy, P. A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 189-193.
- Borcea, A. M., Ionuț, I., Crișan, O., & Oniga, O. (2021).
- Grimmett, M. R., & Iddon, B. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 70-73.
- Bouherrou, S., Chibani, S., Breard, J., Djebbar, S., & Benali-Baitich, O. (2016).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Shaikh, A. A., Shaikh, A. A., & Deshmukh, M. B. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 79-96.
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
- Ali, A. M., Ismael, M. A., & Mohamed, M. A. (2023). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2023, 1-8.
- Taylor, R. D., & Davies, H. M. L. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- Badsara, S. S., & Sharma, V. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21000-21008.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. bepls.com [bepls.com]
improving reaction kinetics for ortho-substituted aryl thiazoles
Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division) Ticket Topic: Overcoming Steric & Electronic Barriers in Ortho-Substituted Aryl Thiazoles
Welcome to the Synthesis Support Center.
You are likely here because your standard protocols—which work perfectly for para- or meta-substituted systems—are failing with ortho-substituted aryl thiazoles.
The presence of an ortho substituent (R) introduces significant steric strain (
Below are the three most common "Service Tickets" we receive for this scaffold, accompanied by engineered protocols to restore reaction kinetics.
Triage: Select Your Workflow
Before proceeding, identify your synthesis stage. Use the decision matrix below to route to the correct troubleshooting module.
Figure 1: Synthesis Triage Decision Tree. Select your module based on whether you are forming the ring or functionalizing it.
Ticket #101: Hantzsch Synthesis Stalling
Issue: The reaction between
Protocol: Microwave-Assisted High-Dielectric Synthesis
Standard reflux in ethanol is insufficient to overcome the rotational barrier. We recommend switching to a high-dielectric medium under microwave irradiation to stabilize the polar transition state.
Reagents:
-
Substrate: o-substituted
-bromoacetophenone (1.0 equiv) -
Thioamide: (1.1 equiv)
-
Solvent: DMF or DMAc (High dielectric constant
is critical) -
NO BASE initially (Acid scavenger added post-reaction)
Step-by-Step:
-
Dissolution: Dissolve the
-haloketone and thioamide in DMF (0.5 M concentration). -
Irradiation: Seal in a microwave vial. Heat to 120°C for 10–15 minutes (fixed temperature mode, max power 150W).
-
Note: Conventional heating would require 12+ hours and result in decomposition.
-
-
Quench: Pour the hot reaction mixture into ice-water (10x volume).
-
Neutralization: Adjust pH to 8–9 with sat. NaHCO₃ or NH₄OH. The free base thiazole will precipitate.[1]
-
Filtration: Collect solid. Recrystallize from EtOH if necessary.
Troubleshooting FAQ:
Q: My product is oiling out instead of precipitating. A: This is common with lipophilic ortho-groups. Extract the aqueous quench with EtOAc, wash with LiCl (5%) to remove DMF, and proceed to column chromatography.
Q: Why no base at the start? A: Adding base early promotes self-condensation of the
-haloketone (dark tars), especially when the ortho-group slows the desired cross-reaction.
Ticket #102: Failed Suzuki-Miyaura Coupling
Issue: Coupling an ortho-substituted aryl boronic acid with a thiazole halide (or vice versa) results in <10% yield. Root Cause: The "Ortho Effect" blocks the Transmetallation step. Standard ligands (PPh₃, dppf) create a coordination sphere that is too crowded for the hindered ortho-substrate to approach the Pd(II) center.
Protocol: The "Flexible Steric" Approach
You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to promote Reductive Elimination but flexible enough to allow Transmetallation.
Recommended Ligand System:
| Ligand | Steric Bulk (
Optimized Protocol:
-
Catalyst Pre-formation: Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .
-
Pro-Tip: Pre-stir in the solvent for 15 mins at 60°C to form the active
species before adding substrates.
-
-
Solvent System: Toluene:Water (10:1) or Dioxane:Water (4:1) . The biphasic system is crucial for solubility of inorganic bases.
-
Base: K₃PO₄ (3.0 equiv) . Stronger bases like carbonates often fail with hindered thiazoles due to boronic acid protodeboronation.
-
Conditions: 100°C for 4–12 hours.
Troubleshooting FAQ:
Q: I see rapid consumption of boronic acid but no product. A: This is Protodeboronation . The thiazole ring accelerates this side reaction.
Fix: Switch to the corresponding MIDA Boronate or Potassium Trifluoroborate (
) salt, which releases the active species slowly.
Ticket #103: C-H Activation Selectivity
Issue: Attempting direct arylation on the thiazole ring results in poor regioselectivity or no reaction due to the ortho-substituent blocking the catalyst approach.
Root Cause: Standard electrophilic palladation (
Mechanism: The Pivalate Shuttle
To activate the C-H bond next to a bulky group, we use a carboxylate ligand (Pivalate) to act as a proton shuttle. This lowers the energy of the C-H cleavage transition state.[3]
Figure 2: Concerted Metallation-Deprotonation (CMD) Mechanism. The pivalate ligand acts as an intramolecular base, bypassing the need for an external base to approach the sterically hindered center.
Protocol (Fagnou Conditions):
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PCy₃ HBF₄ (5 mol%) or
. -
The "Secret Sauce": Pivalic Acid (PivOH) (30 mol%) . This is non-negotiable.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or Mesitylene (non-polar solvents favor CMD).
-
Temp: 110–140°C.
Troubleshooting FAQ:
Q: Why Pivalic acid and not Acetic acid? A: Sterics. The tert-butyl group of Pivalic acid prevents it from bridging two Palladium atoms (forming inactive dimers), keeping the catalyst active and monomeric.
References
-
Microwave Hantzsch Synthesis
-
CMD Mechanism & Pivalic Acid
-
Ligand Selection for Hindered Couplings
- Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling (Comparison with SPhos/XPhos).
- Source: ACS Organometallics.
-
Link:[Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 3. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(2-Bromophenyl)-1,3-thiazole: A Multi-technique Approach
For professionals in pharmaceutical research and chemical development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of progress. The heterocyclic scaffold, particularly the thiazole ring system, is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative molecule, 4-(2-Bromophenyl)-1,3-thiazole. Moving beyond a simple data report, we will explore the causal logic behind spectral interpretation and objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques. This integrated approach serves as a robust, self-validating workflow for definitive structure elucidation.[1]
The Central Role of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like 4-(2-Bromophenyl)-1,3-thiazole, ¹H NMR is the logical starting point, offering a rapid and information-rich snapshot of the proton framework.
Predicted ¹H NMR Spectrum Analysis
The expected ¹H NMR spectrum of 4-(2-Bromophenyl)-1,3-thiazole can be dissected into two distinct regions: the heterocyclic (thiazole) region and the aromatic (bromophenyl) region. The analysis below is based on established principles of chemical shifts and coupling constants.[2][3]
-
Thiazole Protons (H-2 and H-5):
-
H-2: This proton is situated between a nitrogen and a sulfur atom, both of which are electronegative. This environment results in significant deshielding, placing its signal far downfield. It is expected to appear as a sharp singlet, as there are no adjacent protons within three bonds. Aromatic behavior in the thiazole ring is confirmed by chemical shifts typically observed between 7.27 and 8.77 ppm.[4]
-
H-5: This proton is adjacent to the sulfur atom and the carbon bearing the bulky bromophenyl substituent. It will also appear as a singlet. Its chemical shift is generally upfield relative to H-2. For the related compound 2-Bromo-4-phenyl-1,3-thiazole, the H-5 proton appears at 8.16 ppm, providing a valuable reference point.[5]
-
-
Bromophenyl Protons (ABCD System):
-
The four protons on the 2-substituted phenyl ring constitute a complex second-order spin system (an ABCD system). The individual signals will be multiplets, with their appearance dictated by both ortho (³J, ~7-8 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) coupling constants.
-
The proton ortho to the bromine atom (H-3') will be influenced by bromine's electronegativity and is expected to be a doublet of doublets. The proton para to the bromine (H-5') will likely be a triplet of doublets. The remaining two protons (H-4' and H-6') will also present as complex multiplets. Precise assignment requires further 2D NMR analysis.
-
Data Summary: Predicted ¹H NMR Parameters
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-2 (Thiazole) | 8.8 - 9.0 | Singlet (s) | 1H | N/A | Deshielded by adjacent N and S atoms. |
| H-5 (Thiazole) | 8.0 - 8.2 | Singlet (s) | 1H | N/A | Influenced by adjacent S and C4-substituent. |
| H-3' to H-6' (Phenyl) | 7.2 - 7.8 | Multiplets (m) | 4H | Complex | Second-order ABCD spin system due to ortho-substitution. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol outlines a self-validating system for obtaining a publication-quality ¹H NMR spectrum.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(2-Bromophenyl)-1,3-thiazole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be required for less soluble compounds.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required. Modern spectrometers often reference the residual solvent peak.
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution of the aromatic multiplets).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of a well-shimmed field.
-
Acquire a standard 1D proton spectrum using a pulse angle of 30-45 degrees and a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
A Comparative Framework: Beyond 1D Proton NMR
While ¹H NMR is powerful, it rarely tells the whole story. For unambiguous structural proof, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, and together they form a logical framework for confirmation.
A. ¹³C NMR and DEPT: Mapping the Carbon Backbone
-
Insight Provided: ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further classifies each carbon as a CH, CH₂, or CH₃ group, leaving quaternary carbons to be identified by subtraction from the main ¹³C spectrum.[7]
-
Application: For our target molecule (C₉H₆BrNS), we expect to see 9 distinct carbon signals. The DEPT-135 experiment would show 6 positive signals (for the 6 CH carbons) and the full ¹³C spectrum would reveal the 3 additional signals for the quaternary carbons (C-4, C-1', and C-2'). The carbons of the thiazole ring have characteristic shifts.[8][9]
-
Comparison to ¹H NMR: Provides direct information on the carbon skeleton, which is only inferred in ¹H NMR. It is less sensitive and requires longer acquisition times.
B. 2D Correlation Spectroscopy (COSY): Tracing Proton Neighbors
-
Insight Provided: COSY (COrrelation SpectroscopY) is a homonuclear experiment that maps the coupling relationships between protons.[10] A cross-peak in the 2D spectrum indicates that two protons are spin-spin coupled (typically over two or three bonds).
-
Application: While the H-2 and H-5 singlets of the thiazole ring will not show cross-peaks, COSY is indispensable for assigning the complex multiplets of the bromophenyl ring. By "walking" through the correlations from one proton to its neighbor (e.g., from H-6' to H-5' to H-4' to H-3'), the entire aromatic spin system can be definitively mapped out.[11]
-
Comparison to ¹H NMR: It resolves the ambiguity of overlapping multiplets in the 1D spectrum by spreading the information into a second dimension, directly visualizing the proton connectivity.
C. Heteronuclear Correlation (HSQC & HMBC): Linking Protons and Carbons
-
Insight Provided: These are 2D experiments that show correlations between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond ¹J_CH coupling).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[7] This is arguably the most powerful NMR experiment for piecing together a molecule's structure.
-
-
Application:
-
HSQC: Would show 6 cross-peaks, definitively linking each of the 6 protons (H-2, H-5, and the four phenyl protons) to its corresponding carbon atom.
-
HMBC: This experiment provides the final, unambiguous proof of structure by connecting the molecular fragments. Key expected correlations would include:
-
A correlation from the thiazole H-5 proton to the quaternary carbon of the phenyl ring (C-1'), confirming the connectivity of the two rings.
-
Correlations from the phenyl protons back to the thiazole carbons.
-
Correlations within the phenyl ring that help assign the quaternary carbons.
-
-
-
Comparison to ¹H NMR: These techniques bridge the information gap between the proton and carbon worlds, allowing for the complete and confident assignment of every atom in the molecule's core structure.
// Define node positions (adjust as needed) H5 [pos="1.5,2.5!", pin=true]; C1_prime [pos="2.8,2.5!", pin=true]; C4 [pos="2.2,1.5!", pin=true]; H6_prime [pos="4.0,2.5!", pin=true]; C2 [pos="1.0,0.5!", pin=true]; H2 [pos="0.2,1.0!", pin=true];
// Draw arrows for correlations H5 -> C1_prime [label=" ³J", fontcolor="#202124"]; H5 -> C4 [label=" ²J", fontcolor="#202124"]; H6_prime -> C4 [label=" ³J", fontcolor="#202124"]; H2 -> C4 [label=" ²J", fontcolor="#202124"]; } } Caption: Key HMBC correlations confirming the connectivity of the thiazole and bromophenyl rings.
D. Mass Spectrometry (MS): The Molecular Formula Gatekeeper
-
Insight Provided: Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can deliver an elemental composition. For halogenated compounds, MS is particularly informative due to isotopic patterns.
-
Application: 4-(2-Bromophenyl)-1,3-thiazole contains one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This isotopic signature is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom in the molecule.[14][15]
-
Comparison to NMR: MS provides the molecular formula, a fundamental piece of information that NMR cannot directly determine. It is a destructive technique, unlike NMR, but requires significantly less sample.
Comparative Summary of Techniques
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton environment, count, and connectivity. | Fast, non-destructive, provides detailed structural info. | Overlapping signals can be ambiguous; does not directly probe the carbon skeleton. |
| ¹³C NMR | Number and type of carbon atoms. | Directly maps the carbon backbone. | Low sensitivity, longer acquisition times. |
| COSY | ¹H-¹H coupling network. | Unambiguously establishes proton connectivity, resolving overlap. | Provides no ¹H-¹³C information. |
| HSQC/HMBC | ¹H-¹³C one-bond and long-range correlations. | Connects all fragments of the molecule for definitive assignment. | Requires more experiment time and expertise in interpretation. |
| Mass Spec. | Molecular weight and elemental formula. | Confirms molecular formula; isotopic patterns are highly diagnostic. | Destructive; provides little connectivity information on its own. |
Conclusion
The structural analysis of 4-(2-Bromophenyl)-1,3-thiazole serves as an excellent case study in the principles of modern organic characterization. While ¹H NMR provides an invaluable and information-dense starting point, its data alone is insufficient for unequivocal proof of structure, especially with complex aromatic substitution patterns. True analytical trustworthiness is achieved by building a logical, multi-technique workflow. By systematically layering the insights from ¹³C NMR, 2D correlation experiments like COSY and HMBC, and the foundational molecular formula data from mass spectrometry, a complete and self-validating picture of the molecule emerges. This integrated approach not only ensures the scientific integrity of the result but also represents the most efficient and robust strategy for researchers in the fast-paced environment of drug discovery and development.
References
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate. [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Royal Society of Chemistry. (2024). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing. [Link]
-
ResearchGate. (2019). N-(2-Bromophenyl)thiourea. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]
-
ResearchGate. (2024). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
-
ACS Publications. (n.d.). Structural Analysis of Natural Products. Analytical Chemistry. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Semantic Scholar. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z). PMC. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl. YouTube. [Link]
-
ResearchGate. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. ResearchGate. [Link]
-
American Chemical Society. (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPSR. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PMC. [Link]
-
PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
-
PubMed. (n.d.). 4-(4-bromophenyl)-2-methyl-1,3-thiazole. PubMed. [Link]
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- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Separation of Thiazole Derivatives: A Comparative Guide to HPLC Retention Times
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a key heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. From anticancer and antimicrobial to anti-inflammatory compounds, the therapeutic potential of thiazole derivatives is vast and continually expanding. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis, purification, and quality control of these compounds. Understanding their retention behavior is paramount for developing robust and efficient analytical methods.
This guide provides an in-depth comparison of the HPLC retention times of various thiazole derivatives. By examining the interplay between molecular structure and chromatographic conditions, we aim to equip researchers with the foundational knowledge to predict and manipulate the separation of these critical compounds. This guide moves beyond a simple listing of methods to explain the underlying principles that govern retention, empowering you to make informed decisions in your own method development.
The Crucial Role of Structure in Reversed-Phase HPLC Retention
In reversed-phase HPLC (RP-HPLC), the most common mode for analyzing thiazole derivatives, retention is primarily dictated by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18 or C8). The more hydrophobic (less polar) a molecule is, the stronger it will interact with the stationary phase, resulting in a longer retention time.
The diverse functionalities that can be appended to the thiazole core significantly influence a derivative's overall polarity and, consequently, its retention time. Key structural features affecting retention include:
-
Substituents on the Thiazole Ring: The nature and position of substituents play a critical role. Alkyl groups, for instance, increase hydrophobicity and thus retention time. Conversely, polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups decrease hydrophobicity and lead to earlier elution.
-
Aromaticity and π-π Interactions: The presence of additional aromatic rings, such as a phenyl group, can lead to π-π interactions with the stationary phase, contributing to longer retention.
-
Ionization State: The pH of the mobile phase can dramatically alter the retention of ionizable thiazole derivatives.[1] For basic derivatives containing amino groups, a lower pH will lead to protonation (formation of a charged species), making the molecule more polar and reducing its retention time. Conversely, for acidic derivatives, a higher pH will lead to deprotonation and earlier elution.
Comparative Analysis of Thiazole Derivative Retention Times
The following table summarizes published retention time data for a selection of thiazole derivatives under various RP-HPLC conditions. It is crucial to note that a direct comparison of retention times across different studies is challenging due to variations in stationary phases, mobile phase compositions, and other instrumental parameters. However, this compilation serves as a valuable reference for understanding the relative elution order and the impact of structural modifications.
| Thiazole Derivative | Substituents | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Thiazole | Unsubstituted | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | [1] |
| 2,4-Dimethylthiazole | 2-methyl, 4-methyl | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | [2] |
| Indole-Thiazole Derivative (CS03) | p-Nitro substituent | C18 (3.5 µm, 4.6 x 250 mm) | Acetonitrile:Water (85:15, v/v) with 0.05% TFA | 0.8 | 4.21 ± 0.07 | [3][4] |
| 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) | Complex pyridyl and carboxylic acid substituents | ZORBAX SB-C18 (5.0 µm, 150 x 4.6 mm) | Gradient elution with 0.1 M Trichloroacetic acid (pH 1.7) and Acetonitrile | 1.0 | 5.3 | [5] |
| Novel Aminothiazole Derivative (21MAT) | Phenyl and other substituents | Not Specified | Not Specified | Not Specified | Consistent within ± 0.5 min | [1][6] |
Note: "Not Specified" indicates that the specific parameter was not provided in the cited source. This table highlights the necessity of considering the entire chromatographic system when interpreting retention time data.
Experimental Protocol: A Representative RP-HPLC Method for Thiazole Derivatives
This protocol outlines a general-purpose, robust RP-HPLC method suitable for the analysis of a range of thiazole derivatives. This method serves as a starting point for optimization based on the specific properties of the analytes of interest.
Objective: To separate a mixture of thiazole derivatives with varying polarities.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sample containing a mixture of thiazole derivatives, dissolved in the initial mobile phase composition.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Rationale: TFA is a common ion-pairing agent that helps to improve peak shape for basic compounds by masking residual silanol groups on the stationary phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm, or determined by UV scan).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (column re-equilibration)
-
-
Rationale: A gradient elution is employed to effectively separate compounds with a wide range of polarities. The initial low concentration of organic modifier allows for the retention of more polar compounds, while the gradual increase in acetonitrile elutes the more hydrophobic derivatives.
-
-
Sample Preparation:
-
Dissolve the thiazole derivative mixture in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
Identify the peaks corresponding to each thiazole derivative based on their retention times.
-
The relative retention times will provide insights into the relative hydrophobicities of the compounds in the mixture.
-
Visualizing the Factors Influencing HPLC Retention
The following diagram illustrates the key relationships that govern the retention of thiazole derivatives in reversed-phase HPLC.
Caption: Factors influencing the retention time of thiazole derivatives in RP-HPLC.
Conclusion
The retention time of thiazole derivatives in reversed-phase HPLC is a complex interplay of the analyte's inherent physicochemical properties and the selected chromatographic conditions. By understanding the fundamental principles of hydrophobicity, ionization, and their relationship to the stationary and mobile phases, researchers can effectively develop and optimize separation methods for these vital pharmaceutical compounds. While a universal retention time comparison is challenging due to the variability in experimental setups, the data and principles presented in this guide offer a solid foundation for navigating the chromatographic analysis of thiazole derivatives. The provided experimental protocol serves as a practical starting point, encouraging further refinement to meet the specific needs of your analytical challenges.
References
Sources
- 1. d-nb.info [d-nb.info]
- 2. ijpsm.com [ijpsm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(2-Bromophenyl)-1,3-thiazole proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: 4-(2-Bromophenyl)-1,3-thiazole must be classified and segregated as Halogenated Organic Waste .
Do not dispose of this compound in general organic solvent drains, trash bins, or non-halogenated waste streams. The presence of the bromine atom on the phenyl ring dictates specific incineration protocols (typically >1100°C) to prevent the formation of brominated dioxins and to protect catalytic oxidizers in standard waste treatment facilities.
This guide defines the lifecycle management of this compound from bench to disposal, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and Good Laboratory Practice (GLP).
Chemical Identification & Hazard Profile
Before disposal, verification of the chemical state is critical. The physical properties dictate the waste container type.
Table 1: Technical Specifications for Disposal
| Parameter | Data | Operational Implication |
| Chemical Name | 4-(2-Bromophenyl)-1,3-thiazole | Halogenated status confirmed.[1][2][3][4] |
| CAS Number | 13415-20-8 (Isomer specific) | Use for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Requires solid waste segregation unless dissolved. |
| Molecular Formula | C₉H₆BrNS | High sulfur/nitrogen content + Bromine. |
| Hazard Codes | H315, H319, H335 | Irritant to eyes, skin, respiratory system. |
| RCRA Status | Characteristic Waste (Toxic/Irritant) | Not explicitly P/U listed, but treated as hazardous. |
The "Why" Behind the Protocol (Expert Insight): Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds (containing Br, Cl, F) act as flame retardants and can generate corrosive acid gases (HBr) and toxic byproducts (dioxins/furans) if burned at insufficient temperatures. Therefore, segregation is not just a bureaucratic step; it is a chemical necessity for safe thermal destruction.
Segregation & Disposal Workflow
The following decision tree illustrates the logic for segregating 4-(2-Bromophenyl)-1,3-thiazole based on its experimental state (pure solid vs. reaction mixture).
Figure 1: Decision matrix for segregating halogenated thiazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute often necessitates classification as halogenated waste depending on local concentration limits.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Applicable to: Expired stocks, contaminated weighing boats, spill cleanup materials.
-
Containment: Do not throw loose powder into the solid waste drum. Place the material into a clear, sealable polyethylene bag (4 mil thickness recommended).
-
Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "4-(2-Bromophenyl)-1,3-thiazole".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Tag: Mark clearly as "Solid Waste - Halogenated Organic" .
-
-
Disposal: Transfer to the designated satellite accumulation area (SAA) for solid hazardous waste.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, rotovap condensates containing the product.
-
Selection of Container: Use a chemically resistant container (Amber glass or HDPE). Do not use metal cans if the solution is acidic, as HBr formation can corrode the container.
-
Segregation Rule (The Critical Control Point):
-
Even if the solvent is Acetone or Ethanol (Non-Halogenated), the solute contains Bromine.
-
Protocol: Dispose of this mixture into the Halogenated Waste stream (often designated by red containers or specific red tags in many EHS systems).
-
Reasoning: Mixing brominated compounds into non-halogenated fuel-blending streams can cause batch rejection at the incineration plant due to halogen content limits (typically <1000 ppm for non-halogenated streams).
-
-
Labeling:
Emergency Procedures: Spills
In the event of a benchtop spill of solid material:
-
PPE Upgrade: Ensure you are wearing nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, use a particulate respirator (N95) to prevent inhalation (H335).
-
Dry Cleanup: Do not wet the powder initially. Use a scoop or dustpan to collect the bulk material.
-
Residue: Wipe the surface with a paper towel dampened with Acetone or Ethanol.
-
Disposal of Debris: All paper towels, gloves, and scoops used in cleanup must be treated as Solid Hazardous Waste (Scenario A), not regular trash.
Regulatory & Compliance Framework
Adherence to these protocols ensures compliance with the following regulatory bodies:
-
EPA (Environmental Protection Agency): Under 40 CFR 261, this material is a waste exhibiting characteristics of toxicity. The "Cradle-to-Grave" responsibility requires accurate manifesting [1].
-
OSHA (Occupational Safety and Health Administration): Hazard Communication Standard (29 CFR 1910.1200) requires proper labeling of all secondary containers [2].
-
DOT (Department of Transportation): If transporting waste off-site, it likely falls under UN numbers for "Toxic solids, organic, n.o.s." or "Environmentally hazardous substance, solid, n.o.s." depending on aquatic toxicity data [3].
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2023). Hazardous Materials Regulations (HMR). Retrieved from [Link]
-
PubChem. (2023). 4-(2-Bromophenyl)-1,3-thiazole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
